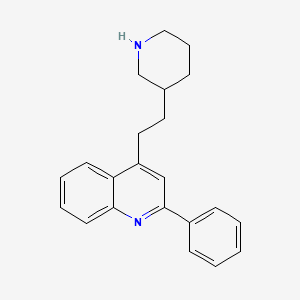
2-PHENYL-4-(2-(PIPERIDIN-3-YL)ETHYL)-QUINOLINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-PHENYL-4-(2-(PIPERIDIN-3-YL)ETHYL)-QUINOLINE is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a quinoline core substituted with a phenyl group at the 2-position and a piperidin-3-yl ethyl group at the 4-position, making it a unique structure with potential pharmacological significance.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-PHENYL-4-(2-(PIPERIDIN-3-YL)ETHYL)-QUINOLINE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated quinoline under palladium catalysis . The reaction conditions are generally mild, and the process is highly efficient and functional group tolerant.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of environmentally benign reagents and solvents is also emphasized to minimize the environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 2-PHENYL-4-(2-(PIPERIDIN-3-YL)ETHYL)-QUINOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline core, especially at the 4-position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interaction with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities
Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.
Wirkmechanismus
The mechanism of action of 2-PHENYL-4-(2-(PIPERIDIN-3-YL)ETHYL)-QUINOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in cancer cell proliferation or modulate receptors associated with inflammation .
Vergleich Mit ähnlichen Verbindungen
Quinoline: The parent compound with a simpler structure.
2-Phenylquinoline: Lacks the piperidin-3-yl ethyl group.
4-(2-(Piperidin-3-yl)ethyl)quinoline: Lacks the phenyl group at the 2-position.
Uniqueness: 2-PHENYL-4-(2-(PIPERIDIN-3-YL)ETHYL)-QUINOLINE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both the phenyl and piperidin-3-yl ethyl groups enhances its potential as a multifunctional molecule in various applications .
Eigenschaften
CAS-Nummer |
77472-99-2 |
|---|---|
Molekularformel |
C22H24N2 |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
2-phenyl-4-(2-piperidin-3-ylethyl)quinoline |
InChI |
InChI=1S/C22H24N2/c1-2-8-18(9-3-1)22-15-19(13-12-17-7-6-14-23-16-17)20-10-4-5-11-21(20)24-22/h1-5,8-11,15,17,23H,6-7,12-14,16H2 |
InChI-Schlüssel |
BRSGIGKMAFNWJD-UHFFFAOYSA-N |
SMILES |
C1CC(CNC1)CCC2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Kanonische SMILES |
C1CC(CNC1)CCC2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Synonyme |
PK 9084 PK-9084 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















